molecular formula C21H24N2O4 B2411389 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 942013-93-6

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2411389
CAS No.: 942013-93-6
M. Wt: 368.433
InChI Key: VWYYIHMXAJFJNB-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a methoxy group, a piperidinyl group, and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials and reagents are selected based on the desired functional groups in the final product. Common synthetic routes may include:

    Formation of the piperidinyl group: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the tolyloxy group: This can be done through etherification reactions using tolyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(m-tolyloxy)acetamide
  • N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyloxy)acetamide
  • N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(phenoxy)acetamide

Uniqueness

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to the specific combination of functional groups and their spatial arrangement. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-6-5-7-17(12-15)27-14-20(24)22-16-9-10-18(19(13-16)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYYIHMXAJFJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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